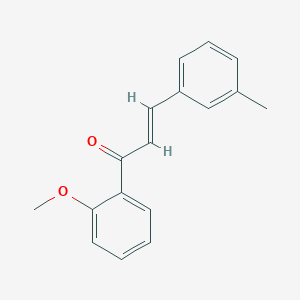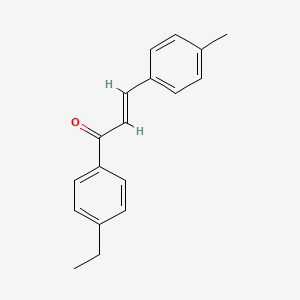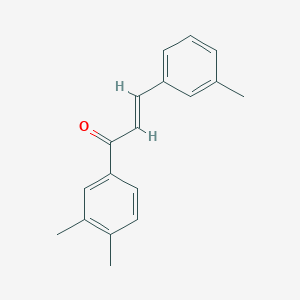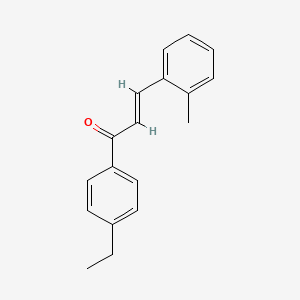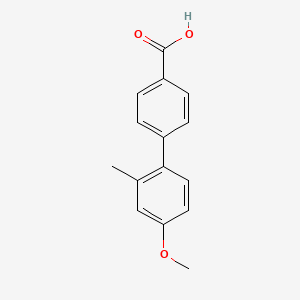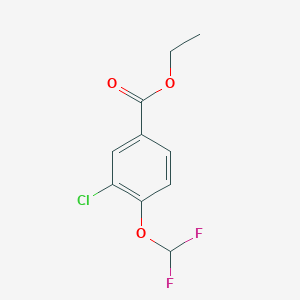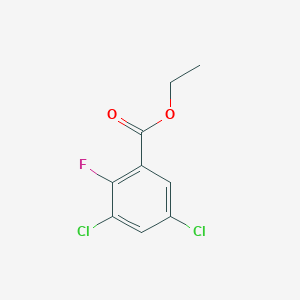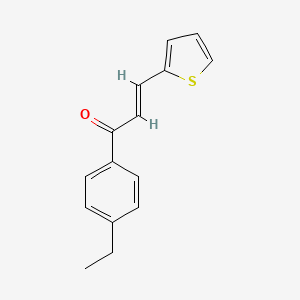
(2E)-1-(4-Ethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(4-Ethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one, also known as 4-ethylthiophen-2-ylprop-2-en-1-one, is an organic compound belonging to the class of alkenes. This compound has been extensively studied due to its potential applications in the field of biochemistry and physiology.
科学的研究の応用
(2E)-1-(4-Ethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-onehen-2-ylprop-2-en-1-one has been studied for its potential applications in the field of biochemistry and physiology. This compound has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been studied for its potential to inhibit the growth of certain types of bacteria. Additionally, this compound has been investigated for its ability to modulate the activity of certain enzymes and proteins, as well as its potential to modulate the expression of certain genes.
作用機序
The exact mechanism of action of (2E)-1-(4-Ethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-onehen-2-ylprop-2-en-1-one is not yet fully understood. However, it is thought to act by modulating the activity of certain enzymes and proteins, as well as by modulating the expression of certain genes. Additionally, this compound has been found to have antioxidant, anti-inflammatory, and anti-cancer properties, which may be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
(2E)-1-(4-Ethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-onehen-2-ylprop-2-en-1-one has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, this compound has been found to modulate the activity of certain enzymes and proteins, as well as modulate the expression of certain genes. In animal studies, this compound has been found to reduce inflammation, reduce oxidative stress, and inhibit the growth of certain types of cancer cells.
実験室実験の利点と制限
The main advantage of using (2E)-1-(4-Ethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-onehen-2-ylprop-2-en-1-one in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, this compound has been found to have antioxidant, anti-inflammatory, and anti-cancer properties, which makes it a useful tool for studying these processes. However, there are some limitations to using this compound in laboratory experiments. For example, the exact mechanism of action of this compound is not yet fully understood, and it is not known if this compound is safe for human consumption.
将来の方向性
The potential applications of (2E)-1-(4-Ethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-onehen-2-ylprop-2-en-1-one are vast, and there are a number of future directions for research. For example, further studies are needed to investigate the exact mechanism of action of this compound and to determine if it is safe for human consumption. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of various diseases, such as cancer and inflammation. Additionally, further studies are needed to investigate the potential applications of this compound in the development of new drugs and therapies. Finally, further studies are needed to investigate the potential applications of this compound in the development of new materials, such as polymers and nanomaterials.
合成法
The synthesis of (2E)-1-(4-Ethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-onehen-2-ylprop-2-en-1-one can be achieved through a two-step process. In the first step, an alkylation reaction of 4-ethylphenol with thiophen-2-ylmagnesium bromide is performed in the presence of an aprotic polar solvent such as dimethylformamide (DMF). This reaction results in the formation of (2E)-1-(4-Ethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-onehen-2-ylmagnesium bromide. In the second step, the Grignard reagent is reacted with prop-2-en-1-one in the presence of a base such as potassium tert-butoxide (Kt-BuO). This reaction results in the formation of (2E)-1-(4-Ethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-onehen-2-ylprop-2-en-1-one.
特性
IUPAC Name |
(E)-1-(4-ethylphenyl)-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14OS/c1-2-12-5-7-13(8-6-12)15(16)10-9-14-4-3-11-17-14/h3-11H,2H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYQEPVSWJQNFS-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Ethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2E)-3-[4-(Propan-2-yl)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B6356466.png)
